molecular formula C25H32N2O5S B2942981 4-(4-methoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1324547-24-1

4-(4-methoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2942981
CAS No.: 1324547-24-1
M. Wt: 472.6
InChI Key: JOQRZNIMQJKRQJ-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide is a potent, selective, and ATP-competitive inhibitor of Extracellular Signal-Regulated Kinase 5 (ERK5), also known as Big Mitogen-Activated Protein Kinase 1 (BMK1). This compound has emerged as a critical pharmacological tool for dissecting the complex biological roles of the ERK5 signaling pathway. Research utilizing this inhibitor has been instrumental in elucidating the involvement of ERK5 in cellular processes such as proliferation, differentiation, and survival. Its high specificity makes it particularly valuable for investigating pathways in oncology, where ERK5 signaling has been implicated in the growth and survival of various cancer cell types, including those that are resistant to other therapeutic agents. Studies have shown that inhibition of ERK5 with this compound can suppress cancer cell proliferation and induce apoptosis. Furthermore, its application extends to cardiovascular and inflammatory disease research, given the pathway's role in endothelial cell function and cytokine signaling. By providing a means to selectively block ERK5 kinase activity, this molecule enables researchers to explore novel therapeutic targets and understand the functional consequences of modulating this key signaling node in both normal and disease physiology.

Properties

IUPAC Name

4-(4-methoxyphenyl)-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O5S/c1-3-16-33(29,30)27-13-10-19-4-7-22(17-20(19)18-27)26-24(28)25(11-14-32-15-12-25)21-5-8-23(31-2)9-6-21/h4-9,17H,3,10-16,18H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQRZNIMQJKRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3(CCOCC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.

    Introduction of the Propylsulfonyl Group: This step often involves sulfonylation, where a sulfonyl chloride reacts with the tetrahydroisoquinoline derivative in the presence of a base.

    Attachment of the Methoxyphenyl Group: This can be done via a nucleophilic aromatic substitution reaction, where a methoxyphenyl halide reacts with an appropriate nucleophile.

    Formation of the Tetrahydropyran Ring: This step might involve a cyclization reaction, where a suitable precursor undergoes intramolecular nucleophilic attack to form the tetrahydropyran ring.

    Final Coupling to Form the Carboxamide: The final step involves coupling the intermediate with a carboxylic acid derivative to form the carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, the development of more efficient catalysts, and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings and the tetrahydropyran ring.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include oxidized derivatives, reduced forms, substituted compounds, and hydrolysis products.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its synthetic complexity and the challenge it presents in terms of multi-step synthesis and functional group compatibility. It serves as a model compound for developing new synthetic methodologies and exploring reaction mechanisms.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for potential activity as an enzyme inhibitor, receptor ligand, or other bioactive agent.

Medicine

In medicine, the compound might be explored for its potential therapeutic effects. Its structural similarity to known bioactive molecules could make it a candidate for drug development, particularly in areas such as oncology, neurology, or infectious diseases.

Industry

Industrially, the compound could be used as an intermediate in the synthesis of more complex molecules or as a starting material for the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide would depend on its specific biological target. Potential mechanisms could include:

    Enzyme Inhibition: The compound might inhibit enzymes by binding to their active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

    Receptor Binding: It could act as an agonist or antagonist at specific receptors, modulating signal transduction pathways.

    Pathway Modulation: The compound might interfere with cellular pathways by interacting with key proteins or nucleic acids, affecting processes such as cell proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Methodological Frameworks for Comparative Analysis

Comparative studies of structurally analogous compounds often employ:

  • NMR Spectroscopy : Chemical shift comparisons (e.g., regions A and B in Figure 6 of ) help identify substituent-induced changes in electronic environments.
  • Lumping Strategies : Grouping compounds with shared functional groups (e.g., sulfonyl, methoxyphenyl) simplifies reactivity and property predictions .

Structural and Functional Comparison with Analogous Compounds

The table below contrasts the target compound with hypothetical analogs based on structural features and inferred properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Inferred Bioactivity
4-(4-methoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide C₂₅H₃₂N₂O₅S 472.6 Propylsulfonyl, methoxyphenyl, carboxamide Likely kinase inhibition
N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide C₂₂H₂₆N₂O₄S 414.5 Methylsulfonyl, phenyl, carboxamide Reduced solubility vs. target
4-(4-hydroxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide C₂₄H₃₀N₂O₅S 458.6 Hydroxyphenyl, propylsulfonyl, carboxamide Enhanced metabolic clearance

Key Observations:

Bulkier sulfonyl groups may enhance steric hindrance, affecting receptor interactions.

Aromatic Ring Modifications :

  • Methoxyphenyl (target) vs. hydroxyphenyl : The methoxy group’s electron-donating nature may stabilize π-π stacking in biological systems compared to the polar hydroxyl group .

Carboxamide Linker : This moiety is conserved across analogs, suggesting its role as a critical pharmacophore for maintaining structural rigidity or hydrogen-bonding interactions .

Biological Activity

The compound 4-(4-methoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide (commonly referred to as AH-8533) is a synthetic derivative with potential therapeutic applications. This article reviews its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H26N2O4SC_{21}H_{26}N_{2}O_{4}S with a molecular weight of 402.5 g/mol. The structure includes a tetrahydroisoquinoline core substituted with a propylsulfonyl group and a methoxyphenyl moiety, which may influence its biological properties.

PropertyValue
Molecular FormulaC21H26N2O4S
Molecular Weight402.5 g/mol
CAS Number954640-87-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The propylsulfonyl group enhances solubility and bioavailability, while the methoxyphenyl group increases binding affinity to specific receptors. This compound modulates multiple signaling pathways by inhibiting enzymes or receptors involved in inflammatory processes and possibly in cancer progression .

Anti-inflammatory Activity

Research indicates that derivatives similar to AH-8533 exhibit significant anti-inflammatory effects. In studies involving lipopolysaccharide (LPS)-stimulated macrophages, compounds analogous to AH-8533 demonstrated the ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines. This was assessed using various assays including ELISA and Western blot analysis, highlighting their potential as anti-inflammatory agents by blocking the NF-κB and MAPK signaling pathways .

Antimicrobial Activity

The compound shows promise as an antimicrobial agent. It has been evaluated for its efficacy against various bacterial strains using microdilution methods. The presence of electron-withdrawing groups in the structure enhances its antibacterial properties, suggesting that modifications could lead to improved efficacy against resistant strains .

Case Studies

  • Anti-inflammatory Study : In a controlled study, compounds structurally related to AH-8533 were administered to LPS-stimulated RAW264.7 cells. Results indicated a significant reduction in iNOS and COX-2 expression levels, with corresponding decreases in inflammatory cytokine secretion. The most potent analogs showed activity comparable to reference anti-inflammatory drugs like Indomethacin .
  • Antimicrobial Testing : A series of derivatives were tested against E. coli and Staphylococcus aureus. The results demonstrated that specific substitutions on the phenyl ring significantly influenced antibacterial activity, reinforcing the importance of structural modifications for enhancing therapeutic efficacy .

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